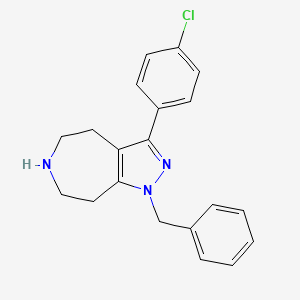

JNJ-18038683 free base

Descripción

Propiedades

Número CAS |

851373-91-6 |

|---|---|

Fórmula molecular |

C20H20ClN3 |

Peso molecular |

337.8 g/mol |

Nombre IUPAC |

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[4,5-d]azepine |

InChI |

InChI=1S/C20H20ClN3/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2 |

Clave InChI |

UKJPMZGILXATGT-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

JNJ-18038683; JNJ 18038683; JNJ18038683. |

Origen del producto |

United States |

Foundational & Exploratory

JNJ-18038683 Free Base: A Technical Guide to its Mechanism of Action as a 5-HT7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood regulation, cognitive processes, and circadian rhythms.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of JNJ-18038683 free base, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways and experimental workflows.

Core Mechanism of Action: 5-HT7 Receptor Antagonism

The primary mechanism of action of JNJ-18038683 is the competitive blockade of the 5-HT7 receptor. By binding to this receptor, JNJ-18038683 prevents the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), from activating it. This antagonism modulates downstream signaling cascades, leading to the pharmacological effects of the compound.

Signaling Pathways

The 5-HT7 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. Activation of the 5-HT7 receptor by an agonist like serotonin leads to a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. This activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing gene transcription and cellular function.

As a potent antagonist, JNJ-18038683 blocks this entire cascade initiated by serotonin binding.

In addition to the canonical Gαs pathway, the 5-HT7 receptor has also been shown to couple to the G12 alpha subunit (Gα12). This interaction can activate Rho GTPases, which are key regulators of the actin cytoskeleton, thereby influencing neuronal structure and plasticity. By antagonizing the 5-HT7 receptor, JNJ-18038683 also inhibits this Gα12-mediated signaling.

Quantitative Data

The potency and selectivity of JNJ-18038683 have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity data.

Table 1: Receptor Binding Affinity of JNJ-18038683

| Receptor | Species | pKi | Ki (nM) |

| 5-HT7 | Human | 8.20 ± 0.01 | ~0.63 |

| 5-HT7 | Rat | 8.19 ± 0.02 | ~0.65 |

| 5-HT7 (native) | Rat (Thalamus) | 8.50 ± 0.20 | ~0.32 |

| 5-HT6 | Not Specified | - | ~10-fold lower affinity than 5-HT7[1] |

pKi is the negative logarithm of the inhibition constant (Ki). Data for human and rat recombinant receptors expressed in HEK293 cells, and native receptors from rat thalamus membranes.

Table 2: Functional Antagonist Activity of JNJ-18038683

| Assay | Cell Line | Agonist | Parameter | Value |

| Adenylate Cyclase Activity | HEK293 (expressing human or rat 5-HT7) | 5-HT | IC50 | Not explicitly stated, but described as a potent antagonist. |

IC50 represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of JNJ-18038683.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor.

Objective: To quantify the binding affinity of JNJ-18038683 for the human and rat 5-HT7 receptors.

Materials:

-

Membrane Preparations: HEK293 cells stably expressing either human or rat 5-HT7 receptors, or rat thalamus tissue homogenates.

-

Radioligand: [³H]5-CT (5-carboxamidotryptamine), a high-affinity 5-HT7 receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of a non-radiolabeled 5-HT7 ligand (e.g., 10 µM 5-HT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine:

-

Membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells).

-

A fixed concentration of [³H]5-CT (typically at or below its Kd).

-

Increasing concentrations of JNJ-18038683.

-

For non-specific binding wells, add the non-labeled competitor instead of JNJ-18038683.

-

Bring the final volume to 250 µL with assay buffer.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the JNJ-18038683 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Sleep Studies in Rodents

This protocol outlines a method to assess the effect of JNJ-18038683 on sleep architecture in mice.

Objective: To evaluate the in vivo efficacy of JNJ-18038683 on sleep parameters, particularly REM sleep.

Materials:

-

Animals: Male C57BL/6J mice.

-

Surgical Implantation: Electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Drug Administration: this compound, vehicle control.

-

Data Acquisition System: EEG/EMG recording and analysis software.

Procedure:

-

Surgical Implantation: Anesthetize mice and surgically implant EEG and EMG electrodes for chronic sleep monitoring. Allow for a recovery period of at least one week.

-

Habituation: Acclimate the animals to the recording chambers and tethered recording setup.

-

Baseline Recording: Record baseline sleep-wake patterns for 24 hours to establish individual animal norms.

-

Drug Administration: Administer JNJ-18038683 or vehicle via the desired route (e.g., oral gavage) at the beginning of the light or dark cycle.

-

Post-Dose Recording: Record EEG and EMG activity for a defined period (e.g., 24 hours) following drug administration.

-

Sleep Scoring: Manually or semi-automatically score the recorded data into wakefulness, non-REM (NREM) sleep, and REM sleep epochs.

-

Data Analysis: Quantify and compare various sleep parameters between the JNJ-18038683-treated and vehicle-treated groups, including:

-

Total time spent in wake, NREM, and REM sleep.

-

Latency to the first episode of NREM and REM sleep.

-

Duration and number of sleep/wake bouts.

-

Conclusion

JNJ-18038683 is a potent and selective 5-HT7 receptor antagonist. Its mechanism of action is centered on the competitive blockade of this receptor, thereby inhibiting downstream signaling through both the Gαs-cAMP-PKA and Gα12-Rho pathways. This antagonism has been demonstrated to modulate sleep architecture in preclinical models, consistent with the known roles of the 5-HT7 receptor in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this and similar compounds.

References

- 1. Translational evaluation of JNJ-18038683, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ-18038683 - Wikipedia [en.wikipedia.org]

- 3. JNJ-18038683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

JNJ-1803-8683 Free Base: A Technical Overview of Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of central nervous system functions, including mood regulation, cognitive processes, and circadian rhythms.[1] Developed by Johnson & Johnson, this compound has been investigated for its potential therapeutic applications in mood disorders and cognitive enhancement.[1][2] This technical guide provides an in-depth overview of the receptor binding affinity, selectivity, and mechanism of action of JNJ-18038683 free base, supported by experimental methodologies and pathway visualizations.

Receptor Binding Affinity

JNJ-18038683 exhibits high affinity for the human and rat 5-HT7 receptors. The binding affinity is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound.

| Receptor | Species | Cell Line | Radioligand | pKi | Reference |

| 5-HT7 | Human | HEK293 | [3H]5-CT | 8.20 ± 0.01 | [3] |

| 5-HT7 | Rat | HEK293 | [3H]5-CT | 8.19 ± 0.02 | [3] |

| 5-HT7 | Rat (native) | Thalamus Membranes | [3H]5-CT | 8.50 ± 0.20 | [3] |

pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Receptor Selectivity Profile

Mechanism of Action and Signaling Pathways

JNJ-18038683 acts as an antagonist at the 5-HT7 receptor, meaning it binds to the receptor but does not elicit a biological response, thereby blocking the binding and subsequent action of the endogenous agonist, serotonin (5-HT). The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.

Gs-cAMP Signaling Pathway

The canonical signaling pathway for the 5-HT7 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, JNJ-18038683 inhibits this 5-HT-induced cAMP production.

G12-Rho Signaling Pathway

In addition to the Gs pathway, the 5-HT7 receptor has been shown to couple to the G12 alpha subunit, leading to the activation of small GTPases such as RhoA and Cdc42. This pathway is involved in the regulation of cellular morphology and cytoskeletal rearrangements. As an antagonist, JNJ-18038683 would also be expected to block 5-HT-mediated activation of this pathway.

Experimental Protocols

The following sections describe generalized yet detailed protocols for the key assays used to characterize the binding and functional activity of JNJ-18038683.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human or rat 5-HT7 receptor are cultured to confluency.

-

Cells are harvested, and the cell pellet is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, the following are added: cell membranes, a fixed concentration of the radioligand [3H]5-CT (typically at or near its Kd), and varying concentrations of unlabeled JNJ-18038683.

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled 5-HT7 ligand) are included.

-

The plate is incubated (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of JNJ-18038683 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Accumulation)

This assay measures the ability of JNJ-18038683 to antagonize the 5-HT-induced increase in intracellular cAMP.

-

Cell Culture and Plating:

-

HEK293 cells expressing the 5-HT7 receptor are seeded into 96-well plates and grown to near confluency.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of JNJ-18038683 in a suitable assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

After the pre-incubation period, a fixed concentration of a 5-HT7 agonist (e.g., 5-HT or 5-CT), typically at its EC80 concentration, is added to stimulate the receptor.

-

The plate is incubated for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

-

-

cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or other detection technologies.

-

-

Data Analysis:

-

The amount of cAMP produced in the presence of different concentrations of JNJ-18038683 is quantified.

-

The data is plotted to generate a dose-response curve, from which the IC50 value (the concentration of JNJ-18038683 that inhibits 50% of the agonist-induced cAMP response) is determined.

-

The antagonist constant (Kb) can be calculated from the IC50 value using the Schild equation for competitive antagonism.

-

Conclusion

JNJ-18038683 is a high-affinity and selective antagonist of the 5-HT7 receptor. Its primary mechanism of action is the blockade of both the Gs-cAMP and G12-Rho signaling pathways initiated by serotonin binding to the 5-HT7 receptor. The characterization of its binding and functional properties relies on standard in vitro pharmacological assays, such as radioligand binding and cAMP accumulation assays. While its high selectivity for the 5-HT7 receptor over the 5-HT6 receptor is established, a more comprehensive public profile of its activity at other CNS receptors would further enhance its pharmacological characterization. This technical guide provides a foundational understanding of the core receptor pharmacology of JNJ-18038683 for professionals in the field of drug discovery and development.

References

JNJ-18038683 Free Base: A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] It has been investigated for its nootropic and antidepressant effects in both animal and human studies, progressing to Phase II clinical trials.[1][2] The compound has demonstrated effects on rapid eye movement (REM) sleep in rodents and humans and has been studied in the context of major depressive disorder and as an adjunctive treatment for cognitive impairment in bipolar disorder.[2][3] Understanding the fundamental physicochemical properties of the JNJ-18038683 free base is critical for its development, formulation, and interpretation of its biological activity.

Physicochemical Properties of this compound

The core physicochemical data for this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine | PubChem |

| Molecular Formula | C₂₀H₂₀ClN₃ | PubChem, InvivoChem |

| Molecular Weight | 337.85 g/mol | Wikipedia |

| Appearance | White to off-white solid powder | InvivoChem |

| Boiling Point | 547.6 ± 50.0 °C at 760 mmHg | InvivoChem |

| Density | 1.3 ± 0.1 g/cm³ | InvivoChem |

| LogP | 3.84 | InvivoChem |

| Hydrogen Bond Donors | 1 | InvivoChem |

| Hydrogen Bond Acceptors | 2 | InvivoChem |

Experimental Protocols

The determination of the physicochemical properties listed above relies on established, standardized laboratory methodologies. While the source literature for JNJ-18038683 does not detail these specific procedures, the following represents the standard experimental protocols for each key parameter.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[4] For a pure crystalline solid, the melting point is a sharp, defined temperature range.[4][5]

-

Sample Preparation: The this compound sample, as a fine powder, is thoroughly dried to remove any residual solvent.[5][6]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2.5-3.5 mm.[6][7]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer.[4][7] The apparatus is heated at a controlled rate, typically around 1-2°C per minute as the expected melting point is approached.[4][6]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass has turned into a clear liquid (clear point).[6] This range represents the melting point.

Solubility Determination (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility of a compound in a given solvent.[8]

-

System Preparation: A surplus amount of JNJ-18038683 solid is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.[8]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[8]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable technique.[10][11]

-

Solvent Saturation: Equal volumes of n-octanol and water (or a relevant buffer like PBS, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated.[11]

-

Partitioning: A small, known amount of JNJ-18038683 is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a precise volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is achieved.[11]

-

Phase Separation and Quantification: The mixture is centrifuged to ensure a clean separation of the aqueous and n-octanol layers. The concentration of JNJ-18038683 in each phase is then accurately measured, typically by HPLC.[11][12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

Signaling Pathway and Experimental Workflow

5-HT7 Receptor Antagonism Signaling Pathway

JNJ-18038683 functions as an antagonist at the 5-HT7 receptor. This receptor is canonically coupled to a Gs protein, which, upon activation by an agonist like serotonin (5-HT), stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[13][14] JNJ-18038683 competitively binds to the receptor, preventing this signaling cascade.

Workflow for Determining Antagonist Potency

The antagonist potency of JNJ-18038683 is determined by its ability to inhibit the functional response to an agonist. A common method is the adenylyl cyclase activity assay in cells engineered to express the 5-HT7 receptor.[13]

References

- 1. JNJ-18038683 - Wikipedia [en.wikipedia.org]

- 2. JNJ-18038683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Translational evaluation of JNJ-18038683, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Test - CD Formulation [formulationbio.com]

- 6. thinksrs.com [thinksrs.com]

- 7. byjus.com [byjus.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of JNJ-18038683 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of the JNJ-18038683 free base, scientifically known as (3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine. This potent and selective 5-HT7 serotonin receptor antagonist has been a subject of significant interest in neuropharmacology. The following sections provide a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data, based on established scientific literature.

Core Synthesis Pathway

The synthesis of the this compound is centered around the regioselective assembly of a fused pyrazole-azepine heterocyclic core. A key strategy involves a palladium-catalyzed Suzuki coupling reaction to introduce the 4-chlorophenyl group at the C3 position of the pyrazole ring, followed by a selective N-benzylation of the pyrazole nitrogen.

The synthesis commences with the protection of a suitable azepine precursor, followed by the construction of the fused pyrazole ring. The subsequent introduction of the aryl moiety and the benzyl group leads to the final product. The following diagram illustrates the logical flow of the synthesis.

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis, including reaction yields and purity assessments at critical stages.

| Step | Product | Yield (%) | Purity (%) | Analytical Method |

| Fused Pyrazole Ring Formation | Protected hexahydropyrazolo[3,4-d]azepine intermediate | 75-85 | >95 | NMR, LC-MS |

| Suzuki Coupling | Protected 3-(4-chlorophenyl)-hexahydropyrazolo[3,4-d]azepine | 80-90 | >98 | NMR, LC-MS |

| N-Benzylation | Protected 1-benzyl-3-(4-chlorophenyl)-hexahydropyrazolo[3,4-d]azepine | 85-95 | >98 | NMR, LC-MS |

| Deprotection and Final Purification | (3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine) | 90-98 | >99 | HPLC, NMR, MS |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Formation of the Fused Pyrazole-Azepine Core

The initial phase of the synthesis focuses on the construction of the bicyclic pyrazolo[3,4-d]azepine ring system. This is typically achieved through a multi-step sequence starting from a commercially available protected azepan-4-one derivative.

-

Reaction: A protected azepan-4-one is reacted with a suitable formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to introduce a formyl group at the C3 position.

-

Cyclization: The resulting enaminone is then treated with hydrazine hydrate in a suitable solvent like ethanol under reflux to effect cyclization and form the protected hexahydropyrazolo[3,4-d]azepine core.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Suzuki Coupling for Aryl Group Installation

This step introduces the 4-chlorophenyl moiety onto the pyrazole ring via a palladium-catalyzed Suzuki cross-coupling reaction.

-

Triflate Formation: The hydroxyl group on the pyrazole ring of the intermediate from Step 1 is converted to a triflate by reacting with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

-

Coupling Reaction: The pyrazole triflate is then coupled with 4-chlorophenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically sodium carbonate, in a solvent mixture like toluene/ethanol/water. The reaction is heated under an inert atmosphere.

-

Workup and Purification: After completion, the reaction mixture is subjected to an aqueous workup, and the organic layer is dried and concentrated. The residue is purified by flash chromatography.

Step 3: N-Benzylation of the Pyrazole Ring

The final key modification to the core structure is the regioselective benzylation of one of the pyrazole nitrogen atoms.

-

Reaction: The product from the Suzuki coupling is treated with benzyl bromide in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature.

-

Purification: The reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Step 4: Deprotection and Isolation of the Free Base

The final step involves the removal of the protecting group from the azepine nitrogen to yield the this compound.

-

Deprotection: The specific deprotection conditions depend on the protecting group used. For a Boc (tert-butoxycarbonyl) group, treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane is common.

-

Isolation: Following deprotection, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the free base is extracted into an organic solvent. The combined organic extracts are dried and concentrated under reduced pressure to afford the final product as a solid. The product can be further purified by recrystallization if necessary.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should consult the primary literature for specific reaction parameters and safety precautions.

JNJ-18038683 free base in vitro activity

An In-Depth Technical Guide on the In Vitro Activity of JNJ-18038683 Free Base

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes, including mood regulation, cognitive function, and circadian rhythms.[2][3] Consequently, antagonists like JNJ-18038683 have been investigated for their therapeutic potential in treating mood disorders such as major depressive disorder and bipolar disorder.[2][3] This document provides a comprehensive overview of the in vitro pharmacological properties of JNJ-18038683, detailing its binding affinity and functional activity, along with the experimental protocols used for its characterization.

Binding Affinity

The primary in vitro activity of JNJ-18038683 is its high binding affinity for the 5-HT7 receptor. This has been quantified using competitive radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand for its target receptor.[4] In these assays, JNJ-18038683 competes with a radiolabeled ligand, such as [3H]5-carboxamidotryptamine ([3H]5-CT), for binding to 5-HT7 receptors expressed in a suitable cell line, like Human Embryonic Kidney 293 (HEK293) cells.[5] The compound has demonstrated high affinity for both rat and human orthologs of the receptor.[5] It also shows selectivity for the 5-HT7 receptor over the 5-HT6 receptor, binding with approximately tenfold less affinity to the latter.[1]

Quantitative Binding Data

| Compound | Target Receptor | Cell Line | Radioligand | Assay Type | Value | Citation |

| JNJ-18038683 | Rat 5-HT7 | HEK293 | [3H]5-CT | Competitive Binding | pKi = 8.19 ± 0.02 | [5] |

| JNJ-18038683 | Human 5-HT7 | HEK293 | [3H]5-CT | Competitive Binding | pKi = 8.20 ± 0.01 | [5] |

| (-) enantiomer | Human 5-HT7 | - | - | Competitive Binding | Ki = 1.2 nM | [2] |

| (+) enantiomer | Human 5-HT7 | - | - | Competitive Binding | Ki = 93 nM | [2] |

pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Functional Activity

In addition to its high binding affinity, JNJ-18038683 acts as a functional antagonist and an inverse agonist at the 5-HT7 receptor in vitro.[3] The 5-HT7 receptor canonically couples to the Gs alpha subunit (Gαs) of the G-protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As a functional antagonist, JNJ-18038683 blocks the downstream signaling initiated by an agonist. As an inverse agonist, it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.

5-HT7 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-cAMP signaling pathway of the 5-HT7 receptor and the inhibitory action of JNJ-18038683.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor.

a. Membrane Preparation:

-

HEK293 cells stably expressing the human or rat 5-HT7 receptor are cultured to near confluence.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[6]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[6]

b. Binding Assay:

-

The assay is performed in a 96-well plate format.[6]

-

To each well, add the membrane preparation, a fixed concentration of the radioligand ([3H]5-CT), and varying concentrations of the unlabeled competitor compound (JNJ-18038683).[4][6]

-

For determining non-specific binding, a high concentration of a known non-radiolabeled 5-HT7 ligand is added to a set of wells.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[6]

c. Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[6]

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.[6]

d. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of JNJ-18038683.

-

A non-linear regression analysis is used to determine the IC50 value (the concentration of JNJ-18038683 that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Mobilization Assay

This protocol outlines a general method to assess the functional antagonist activity of JNJ-18038683. Since the 5-HT7 receptor is Gs-coupled, cells must be co-transfected with a promiscuous G-protein (e.g., Gα16 or a chimeric Gαqi5) that redirects the signal to the Gq pathway, resulting in a measurable release of intracellular calcium.[7]

a. Cell Preparation:

-

HEK293 cells are co-transfected with plasmids encoding the human 5-HT7 receptor and a promiscuous G-protein like Gα16.

-

Transfected cells are seeded into 96-well or 384-well black, clear-bottom plates and incubated overnight to allow for cell attachment and protein expression.[7]

b. Dye Loading:

-

The cell culture medium is removed.

-

Cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid to prevent dye leakage.[7][8]

-

The incubation is typically carried out for 45-60 minutes at 37°C in the dark.[7][8]

c. Assay Performance:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is established.

-

Varying concentrations of the antagonist (JNJ-18038683) or vehicle are added to the wells, and the plate is pre-incubated for a defined period (e.g., 10-30 minutes).[9]

-

The cells are then stimulated by adding a pre-determined EC80 concentration of a 5-HT7 agonist (e.g., 5-HT).

-

Fluorescence intensity is measured kinetically immediately after agonist addition to capture the transient increase in intracellular calcium.[9]

d. Data Analysis:

-

The change in fluorescence (peak signal minus baseline) is calculated for each well.

-

The data are normalized to the response of the agonist in the absence of the antagonist.

-

A dose-response curve is generated by plotting the percent inhibition against the log concentration of JNJ-18038683.

-

The IC50 value, representing the concentration of JNJ-18038683 that causes 50% inhibition of the agonist-induced response, is determined by non-linear regression.

Conclusion

The in vitro data robustly characterize JNJ-18038683 as a high-affinity, selective 5-HT7 receptor antagonist and inverse agonist. Quantitative binding assays establish its potent interaction with both rat and human receptors, while functional assays confirm its ability to block receptor-mediated signaling. The detailed protocols provided herein serve as a guide for the continued investigation and characterization of this and similar compounds targeting the serotonergic system.

References

- 1. JNJ-18038683 - Wikipedia [en.wikipedia.org]

- 2. JNJ-18038683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. JNJ-18038683 | inhibitor/agonist | CAS 851373-91-6 | Buy JNJ-18038683 from Supplier InvivoChem [invivochem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

JNJ-18038683 Free Base: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 5-HT7 receptor. This document provides an in-depth technical guide to the selectivity profile of its free base form. It includes a summary of its binding affinities and functional activities at various receptors, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This information is intended to support further research and development efforts involving this compound.

Introduction

JNJ-18038683 is a well-characterized tool compound for studying the physiological and pathological roles of the 5-HT7 receptor. Its high affinity and selectivity for this receptor make it a valuable pharmacological probe. Understanding its full selectivity profile is crucial for interpreting experimental results and predicting potential off-target effects. This guide summarizes the available data on the binding and functional selectivity of JNJ-18038683.

Selectivity Profile: Quantitative Data

The selectivity of JNJ-18038683 has been primarily characterized by its high affinity for the 5-HT7 receptor, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Binding Affinity Profile

The following table summarizes the binding affinities (Ki) of JNJ-18038683 at various receptors. The data is compiled from radioligand binding assays.

| Target | Species | Ki (nM) | pKi | Reference |

| 5-HT7 Receptor | Human | 6.3 | 8.20 ± 0.01 | [1] |

| Rat | 6.5 | 8.19 ± 0.02 | [1] | |

| 5-HT6 Receptor | Not Specified | ~65 | ~7.19 | [2] |

Note: The Ki for the 5-HT6 receptor is estimated based on the reported 10-fold lower affinity compared to the 5-HT7 receptor.

Functional Activity Profile

JNJ-18038683 acts as a potent antagonist at the 5-HT7 receptor, inhibiting the signaling cascade initiated by the natural ligand, serotonin (5-HT).

| Target | Species | Assay Type | Functional Effect | IC50 (nM) | Reference |

| 5-HT7 Receptor | Human | cAMP Accumulation | Antagonist | Not explicitly stated, but potent | [3] |

| Rat | cAMP Accumulation | Antagonist | Not explicitly stated, but potent | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity profile of JNJ-18038683.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT7 receptor.

Objective: To determine the Ki of JNJ-18038683 for the 5-HT7 receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human or rat 5-HT7 receptor.

-

Radioligand: [³H]5-CT (5-carboxamidotryptamine)

-

Non-specific binding control: 5-HT (10 µM)

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Test compound: JNJ-18038683

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of radioligand ([³H]5-CT) at a concentration near its Kd.

-

50 µL of various concentrations of the test compound (JNJ-18038683) or vehicle (for total binding) or 5-HT (for non-specific binding).

-

150 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay for 5-HT7 Receptor

This protocol measures the ability of a test compound to antagonize the 5-HT-induced increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the functional antagonist potency of JNJ-18038683 at the 5-HT7 receptor.

Materials:

-

HEK293 cells stably expressing the human or rat 5-HT7 receptor.

-

Cell culture medium.

-

5-HT (agonist).

-

Test compound: JNJ-18038683.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

96-well cell culture plates.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (JNJ-18038683) and a fixed concentration of the agonist (5-HT, typically at its EC80 concentration).

-

Assay:

-

Pre-incubate the cells with the test compound or vehicle for a defined period.

-

Add the agonist (5-HT) to all wells except the basal control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Construct a concentration-response curve for the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.

Signaling Pathways and Experimental Workflows

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Activation of the receptor by an agonist like serotonin leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various downstream cellular responses.

References

Unveiling the Pharmacokinetic Profile of JNJ-18038683 Free Base in Rodents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, which has been investigated for its potential therapeutic applications, including the treatment of mood disorders. Preclinical evaluation in rodent models is a critical step in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing essential data for its development. While specific quantitative pharmacokinetic parameters for the free base form are not extensively available in the public domain, this guide synthesizes the current understanding of its behavior in rodents and outlines the standard experimental protocols used to assess its pharmacokinetic properties.

Data Presentation: Pharmacokinetic Parameters

Comprehensive pharmacokinetic studies are essential to understand the disposition of JNJ-18038683 in rodent models. While precise, publicly available data for the free base is limited, the following tables represent the typical parameters that would be determined in such studies. These tables are presented as templates to be populated with internally generated or subsequently published data.

Table 1: Representative Pharmacokinetic Parameters of JNJ-18038683 in Rats Following Oral Administration

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | [Specify Dose] |

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ng·h/mL | Data not available |

| AUC(0-inf) | ng·h/mL | Data not available |

| t1/2 | h | Data not available |

| Bioavailability (F%) | % | Data not available |

Note: The values in this table are placeholders. Specific quantitative data for JNJ-18038683 free base is not currently available in the public literature.

Table 2: Representative Pharmacokinetic Parameters of JNJ-18038683 in Mice Following Oral Administration

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | [Specify Dose] |

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ng·h/mL | Data not available |

| AUC(0-inf) | ng·h/mL | Data not available |

| t1/2 | h | Data not available |

| Brain-to-Plasma Ratio | - | Data not available |

Note: The values in this table are placeholders. Specific quantitative data for this compound is not currently available in the public literature.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of orally administered compounds like JNJ-18038683 in rodents.

Animal Models and Housing

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.

-

Health Status: Animals should be healthy and free of specific pathogens.

-

Acclimation: A minimum of a one-week acclimation period to the housing conditions is essential before the commencement of the study.

-

Housing Conditions: Animals are typically housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Standard rodent chow and water are provided ad libitum, except for fasting periods before dosing.

Formulation and Administration

-

Formulation: For oral administration, this compound, which has low aqueous solubility, is typically formulated as a suspension. A common vehicle is 0.5% methylcellulose or a similar suspending agent in purified water.

-

Dose Preparation: The required amount of JNJ-18038683 is weighed and triturated to a fine powder. A small amount of the vehicle is added to create a paste, followed by the gradual addition of the remaining vehicle with continuous stirring to achieve a homogenous suspension at the desired concentration.

-

Administration: The compound is administered via oral gavage using a ball-tipped gavage needle appropriate for the size of the animal. The volume administered is calculated based on the animal's body weight.

Blood and Tissue Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is typically drawn from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Collection: For brain concentration analysis, animals are euthanized at specific time points. The brain is rapidly excised, rinsed with cold saline, blotted dry, and frozen at -80°C.

Bioanalytical Method

-

Sample Preparation: Plasma or brain homogenate samples are subjected to protein precipitation using an organic solvent such as acetonitrile. The supernatant is then collected for analysis.

-

Analytical Technique: The concentration of JNJ-18038683 is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for accurate measurement in biological matrices.

-

Quantification: A calibration curve is generated using standards of known JNJ-18038683 concentrations, and quality control samples are included in each analytical run to ensure accuracy and precision.

Mandatory Visualization: 5-HT7 Receptor Signaling Pathway

JNJ-18038683 exerts its effects by antagonizing the 5-HT7 receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to this receptor typically initiates a cascade of intracellular signaling events. As an antagonist, JNJ-18038683 blocks these downstream effects.

Conclusion

This technical guide provides a framework for understanding the pharmacokinetic evaluation of this compound in rodent models. While specific quantitative data remains proprietary, the outlined experimental protocols and the visualization of the 5-HT7 receptor signaling pathway offer valuable insights for researchers in the field of drug development. The generation of robust pharmacokinetic data through these standardized methods is paramount for the successful translation of preclinical findings to clinical applications.

The Discovery and Development of JNJ-18038683: A Selective 5-HT7 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, discovered and developed by Johnson & Johnson.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of JNJ-18038683 free base. The document details the compound's mechanism of action, key in vitro and in vivo experimental findings, and available pharmacokinetic data. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-HT7 receptor antagonism. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Introduction

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the thalamus, hypothalamus, and hippocampus. Its involvement in the regulation of circadian rhythms, mood, and cognition has made it an attractive target for the development of novel therapeutics for psychiatric disorders.[2] JNJ-18038683 emerged from a discovery program aimed at identifying selective antagonists for the 5-HT7 receptor. Preclinical studies demonstrated its potential as an antidepressant and its ability to modulate sleep architecture.[3] This was followed by clinical investigations in major depressive disorder and bipolar disorder.[4][5]

Synthesis and Physicochemical Properties

The synthesis of the pyrazolo-azepine core of JNJ-18038683 has been a subject of medicinal chemistry research, with a focus on regioselective assembly.[6] While detailed proprietary synthesis protocols for the free base are not publicly available, the general approach involves the construction of the fused heterocyclic system. The chemical name for the active moiety is 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine.[3] In many studies, the compound has been used as a citrate salt.[3]

Mechanism of Action and Signaling Pathways

JNJ-18038683 is a high-affinity antagonist of the 5-HT7 receptor.[3] The 5-HT7 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] By blocking the binding of the endogenous ligand serotonin, JNJ-18038683 inhibits this signaling cascade. The antagonism of the 5-HT7 receptor is believed to underlie its pharmacological effects.

Below is a diagram illustrating the downstream signaling pathway of the 5-HT7 receptor and the point of intervention for JNJ-18038683.

Quantitative Data

Table 1: In Vitro Binding Affinity and Functional Potency of JNJ-18038683

| Target | Species | Assay Type | Radioligand | Parameter | Value (pKi/pKB ± SEM) |

| 5-HT7 Receptor | Rat | Binding Affinity | [3H]5-CT | pKi | 8.19 ± 0.02 |

| 5-HT7 Receptor | Human | Binding Affinity | [3H]5-CT | pKi | 8.20 ± 0.01 |

| 5-HT7 Receptor | Rat | Functional Antagonism | - | pKB | ~8.2 |

| 5-HT7 Receptor | Human | Functional Antagonism | - | pKB | ~8.2 |

Data sourced from commercially available information, referencing Bonaventure et al., 2012.[3]

Table 2: Preclinical In Vivo Efficacy of JNJ-18038683 in Rodent Models

| Model | Species | Endpoint | Effect |

| Sleep Architecture | Rat | REM Sleep Duration | Decreased |

| Sleep Architecture | Rat | REM Sleep Latency | Increased |

| Mouse Tail Suspension Test | Mouse | Immobility Time | Decreased |

Findings from Bonaventure et al., 2012.[3]

Experimental Protocols

Radioligand Binding Assay (Adapted from general protocols)

This protocol describes a method to determine the binding affinity of JNJ-18038683 to the 5-HT7 receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing either rat or human 5-HT7 receptors are cultured and harvested.

-

Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add cell membranes, the radioligand ([3H]5-CT), and varying concentrations of the unlabeled test compound (JNJ-18038683).

-

For total binding, no competitor is added. For non-specific binding, a high concentration of a known 5-HT7 ligand (e.g., serotonin) is added.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

The contents of each well are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the test compound.

-

The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves.

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (cAMP Accumulation)

This protocol measures the ability of JNJ-18038683 to inhibit the agonist-induced production of cAMP.

-

Cell Culture and Plating:

-

HEK293 cells expressing the 5-HT7 receptor are seeded into 96-well plates and grown to a suitable confluency.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cells are pre-incubated with varying concentrations of JNJ-18038683.

-

An agonist (e.g., serotonin) is then added to stimulate the 5-HT7 receptor.

-

The plate is incubated to allow for cAMP accumulation.

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

-

Data Analysis:

-

The ability of JNJ-18038683 to inhibit the agonist-induced cAMP production is determined.

-

The pKB, a measure of the antagonist's potency, is calculated from the concentration-response curves.

-

Preclinical and Clinical Development

Preclinical Evaluation

In rodent models, JNJ-18038683 demonstrated effects consistent with potential antidepressant activity. It was shown to be effective in the mouse tail suspension test, a common behavioral screen for antidepressants.[3] Furthermore, the compound was found to increase the latency to REM sleep and decrease the duration of REM sleep, effects that are also observed with some clinically used antidepressants.[3] JNJ-18038683 also enhanced serotonin transmission and the antidepressant-like behavior induced by the selective serotonin reuptake inhibitor (SSRI) citalopram in rodents.[3]

Clinical Trials

JNJ-18038683 has been evaluated in Phase II clinical trials for major depressive disorder and as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[4][5]

In healthy human volunteers, JNJ-18038683 was shown to prolong REM latency and reduce the duration of REM sleep, demonstrating a translation of the preclinical findings from rodents to humans.[3]

A double-blind, placebo-controlled trial in patients with major depressive disorder did not show a statistically significant separation from placebo for either JNJ-18038683 or the active comparator, escitalopram, indicating a failed study likely due to a high placebo response.[3] However, post-hoc analyses suggested a potential for clinical efficacy.[3]

A study evaluating the efficacy of JNJ-18038683 for improving cognitive impairment in patients with stable bipolar disorder also did not show a significant difference compared to placebo.[5]

Conclusion

JNJ-18038683 is a well-characterized, potent, and selective 5-HT7 receptor antagonist that has been extensively studied in both preclinical and clinical settings. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the 5-HT7 receptor for psychiatric disorders. While clinical trials have not yet demonstrated definitive efficacy for major depressive disorder or cognitive impairment in bipolar disorder, the compound's ability to modulate sleep architecture and its antidepressant-like profile in preclinical models suggest that further investigation into the role of 5-HT7 antagonism in CNS disorders is warranted. This technical guide provides a foundational understanding of the core scientific data and methodologies associated with the development of JNJ-18038683, serving as a resource for future research in this area.

References

- 1. JNJ-18038683 - Wikipedia [en.wikipedia.org]

- 2. Translational evaluation of JNJ-18038683, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (PD049050, UKJPMZGILXATGT-UHFFFAOYSA-N) [probes-drugs.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Lack of Efficacy of JNJ-18038683 on Cognitive Impairment in Patients With Stable Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

JNJ-18038683 Free Base: An In-depth Technical Guide on its Role in Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of JNJ-18038683 free base, a potent and selective antagonist of the 5-HT7 serotonin receptor. The document details its binding affinity, functional activity, and its role within the intricate serotonin signaling pathways. All quantitative data is presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Core Compound Profile: JNJ-18038683

JNJ-18038683 is a selective antagonist of the 5-HT7 serotonin receptor, discovered by Johnson & Johnson.[1] It has demonstrated potential nootropic and antidepressant effects in preclinical and clinical studies.[1] The compound's primary mechanism of action is the blockade of the 5-HT7 receptor, which is involved in the regulation of various physiological processes, including mood, cognition, and sleep.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for JNJ-18038683, detailing its binding affinity and functional potency at the 5-HT7 receptor.

Table 1: Binding Affinity of JNJ-18038683 for 5-HT7 Receptors

| Species | Receptor | Preparation | Radioligand | Parameter | Value |

| Human | 5-HT7 | HEK293 cells | [³H]5-CT | pKi | 8.20 ± 0.01 |

| Rat | 5-HT7 | HEK293 cells | [³H]5-CT | pKi | 8.19 ± 0.02 |

| Rat | 5-HT7 | Thalamus Membranes | [³H]5-CT | pKi | 8.50 ± 0.20 |

Table 2: Enantiomeric Binding Affinity of a Related Compound

| Enantiomer | Receptor | Parameter | Value (nM) |

| Levorotatory ((-)2 or 2a) | 5-HT7 | Ki | 1.2 |

| Dextrorotatory ((+)2 or 2b) | 5-HT7 | Ki | 93 |

Note: Data for a related compound where the enantiomers were separated and evaluated, demonstrating stereoselectivity.

Table 3: Functional Antagonist Potency of JNJ-18038683

| Species | Receptor | Functional Assay | Agonist | Parameter | Value |

| Human | 5-HT7 | Adenylate Cyclase Activity | 5-HT (100 nM) | pKB | In good agreement with Ki |

| Rat | 5-HT7 | Adenylate Cyclase Activity | 5-HT (100 nM) | pKB | In good agreement with Ki |

JNJ-18038683 has been shown to be a potent functional antagonist and inverse agonist of the 5-HT7 receptor in vitro.[1]

Table 4: Selectivity Profile of JNJ-18038683

| Receptor | Affinity relative to 5-HT7 |

| 5-HT6 | 10x less affinity |

Further comprehensive selectivity screening data against a broader panel of serotonin receptors is required for a complete profile.

Serotonin 5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor, a G protein-coupled receptor (GPCR), primarily signals through two main pathways upon activation by serotonin. JNJ-18038683, as an antagonist, blocks these downstream signaling cascades.

Caption: 5-HT7 receptor signaling pathways and the inhibitory role of JNJ-18038683.

Experimental Protocols

Detailed methodologies for key experiments used to characterize JNJ-18038683 are provided below.

Radioligand Binding Assay for 5-HT7 Receptor

Objective: To determine the binding affinity (Ki) of JNJ-18038683 for the 5-HT7 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human or rat 5-HT7 receptor.

-

Cell membrane preparation from the above cells.

-

[³H]5-CT (5-carboxamidotryptamine) as the radioligand.

-

This compound.

-

Non-labeled serotonin (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-5-HT7 cells to high confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of JNJ-18038683.

-

Total Binding: Add membrane preparation, [³H]5-CT (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [³H]5-CT, and a high concentration of unlabeled serotonin (e.g., 10 µM).

-

Competition Binding: Add membrane preparation, [³H]5-CT, and serial dilutions of JNJ-18038683.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the JNJ-18038683 concentration.

-

Determine the IC50 value (the concentration of JNJ-18038683 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for 5-HT7 Receptor Antagonism

Objective: To determine the functional antagonist potency (pKB) of JNJ-18038683 by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

HEK293 cells stably expressing the human or rat 5-HT7 receptor.

-

Cell culture medium and 96-well cell culture plates.

-

Serotonin (5-HT) as the agonist.

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Lysis buffer (if required by the kit).

Procedure:

-

Cell Seeding: Seed the HEK293-5-HT7 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Compound Pre-incubation:

-

Prepare serial dilutions of JNJ-18038683 in assay buffer.

-

Remove the cell culture medium and add the different concentrations of JNJ-18038683 to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust response) to the wells already containing JNJ-18038683.

-

Include control wells with cells only, cells with agonist only, and cells with antagonist only.

-

Incubate for a specific time (e.g., 15-30 minutes) to allow for cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Follow the kit's instructions to measure the intracellular cAMP levels. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the JNJ-18038683 concentration.

-

Determine the IC50 value, which is the concentration of JNJ-18038683 that inhibits 50% of the serotonin-stimulated cAMP production.

-

Calculate the antagonist affinity constant (KB) using the Schild equation or a similar pharmacological model. The pKB is the negative logarithm of the KB.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel 5-HT7 receptor antagonist like JNJ-18038683.

Caption: A generalized experimental workflow for the characterization of a 5-HT7 antagonist.

This guide provides a foundational understanding of JNJ-18038683's interaction with serotonin pathways, supported by quantitative data and detailed experimental frameworks. Further research, particularly in expanding the selectivity profile, will be crucial for a more complete elucidation of its pharmacological effects.

References

Preclinical Data Summary of JNJ-18038683 Free Base: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for JNJ-18038683, a potent and selective antagonist of the 5-HT7 serotonin receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Information

| Compound Name | JNJ-18038683 |

| Chemical Name | 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine |

| Mechanism of Action | 5-HT7 Receptor Antagonist |

| Therapeutic Area | Neuroscience, with potential applications in depression and cognitive disorders.[1] |

In Vitro Pharmacology

Receptor Binding Affinity

JNJ-18038683 demonstrates high affinity for both rat and human 5-HT7 receptors.

| Target | Species | Assay Type | Cell Line | Radioligand | pKi | Ki (nM) |

| 5-HT7 Receptor | Rat | Radioligand Binding | HEK293 | [3H]5-CT | 8.19 ± 0.02 | ~6.46 |

| 5-HT7 Receptor | Human | Radioligand Binding | HEK293 | [3H]5-CT | 8.20 ± 0.01 | ~6.31 |

Receptor Selectivity

JNJ-18038683 exhibits selectivity for the 5-HT7 receptor over the 5-HT6 receptor, binding with 10-fold less affinity to the latter.[1] A comprehensive selectivity profile against a broader panel of receptors and enzymes is not publicly available in the reviewed literature.

Functional Activity

In functional assays, JNJ-18038683 acts as a potent antagonist at the 5-HT7 receptor. It has been shown to inhibit 5-HT-induced increases in adenylyl cyclase activity.

In Vivo Pharmacology

Antidepressant-Like Activity

JNJ-18038683 has demonstrated efficacy in a rodent model of depression.

| Model | Species | Effect |

| Tail Suspension Test | Mouse | Effective in reducing immobility time.[2] |

Effects on Sleep Architecture

The compound has been shown to modulate REM sleep parameters in rodents, an effect that translates to humans.[2]

| Model | Species | Effect |

| EEG/EMG Monitoring | Rodents | Increased latency to REM sleep and decreased REM sleep duration.[2] |

Pharmacokinetics

Detailed pharmacokinetic parameters for JNJ-18038683 in preclinical species are not extensively reported in the public domain. The available information suggests that the compound is orally bioavailable and penetrates the brain.

Signaling Pathway and Experimental Workflows

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. JNJ-18038683, as a 5-HT7 receptor antagonist, blocks this signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The affinity of JNJ-18038683 for the 5-HT7 receptor is determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand (e.g., [3H]5-CT) and varying concentrations of the unlabeled test compound (JNJ-18038683). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki).

Experimental Workflow: Mouse Tail Suspension Test

The tail suspension test is a behavioral assay used to screen for potential antidepressant effects of drugs. Mice are suspended by their tails for a short period, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Cell Membrane Preparation: Membranes from HEK293 cells stably expressing either rat or human 5-HT7 receptors are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Assay Conditions: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand [3H]5-CT and a range of concentrations of JNJ-18038683. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Mouse Tail Suspension Test (General Protocol)

-

Animals: Male mice of a suitable strain (e.g., C57BL/6J) are used.[2] The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Drug Administration: JNJ-18038683 or vehicle is administered via an appropriate route (e.g., intraperitoneal or oral) at a defined time before the test.

-

Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The duration of the test is typically 6 minutes.

-

Behavioral Scoring: The duration of immobility (defined as the absence of any movement except for respiration) is recorded by a trained observer or an automated system, typically during the last 4 minutes of the test.

-

Data Analysis: The mean immobility time for the JNJ-18038683-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

REM Sleep Analysis in Rodents (General Protocol)

-

Animals and Surgery: Adult male rats (e.g., Sprague-Dawley) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.[2]

-